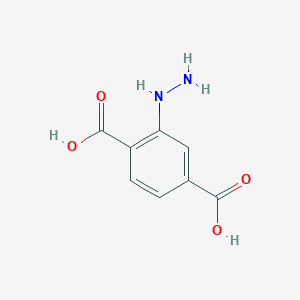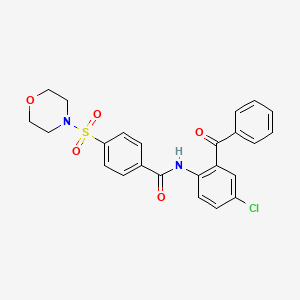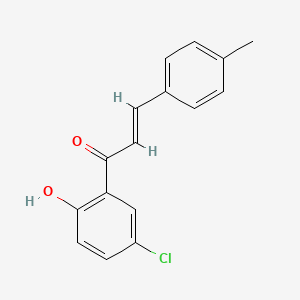![molecular formula C25H22ClFN4O4S B2576687 N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-53-7](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H22ClFN4O4S and its molecular weight is 528.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A synthesized compound closely related to the specified chemical, demonstrated marked inhibition against several human cancer cell lines, showing promising anticancer activity. The study involved the design, synthesis, and evaluation of its crystal structure and antiproliferative activity, alongside density functional theory (DFT) calculations and molecular docking studies, indicating its potential as a therapeutic agent (Huang et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, which share structural motifs with the specified chemical, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for further drug development (Hafez et al., 2016).
Synthetic Strategy and Chemical Properties
The study of 4-chlorothieno[3,2-d]pyrimidine provides insights into the synthetic strategies and chemical properties that might be relevant to the synthesis and functional exploration of the specified compound. It offers an alternative synthesis method that could be safer and more efficient compared to traditional methods (Cai Dejiao, 2011).
Crystal Structure Analysis
The crystal structure of compounds similar to the specified chemical has been studied, providing valuable information on their geometric bond lengths, bond angles, and molecular electrostatic potential (MEP) surfaces. Such analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in medicinal chemistry and drug design (Liu et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride and then with 3-aminopropanoic acid.", "Starting Materials": [ "4-chlorophenylethylamine", "2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione", "3-bromopropionyl chloride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione in the presence of a suitable solvent and a base to form the intermediate.", "Step 2: Reaction of the intermediate with 3-bromopropionyl chloride in the presence of a suitable solvent and a base to form the second intermediate.", "Step 3: Reaction of the second intermediate with 3-aminopropanoic acid in the presence of a suitable solvent and a base to form the final product, N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
Numéro CAS |
866016-53-7 |
Formule moléculaire |
C25H22ClFN4O4S |
Poids moléculaire |
528.98 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H22ClFN4O4S/c26-17-3-1-16(2-4-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-7-5-18(27)6-8-19/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
Clé InChI |
CVQNQEBFBIOXBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)
![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)
![N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2576612.png)
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)


![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2576622.png)


![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)
